molecular formula C24H22F3N3O3S B1192788 GPR52-agonist-17

GPR52-agonist-17

Cat. No. B1192788
M. Wt: 489.51
InChI Key: VJMRKWPMFQGIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR52-agonist-17 is a potent GPR52 agonist which dose-dependently suppresses methamphetamine-induced hyperlocomotion in mice.

Scientific Research Applications

GPR52 Agonist as a Potential Antipsychotic

GPR52 agonists, including GPR52-agonist-17, are explored for their potential in alleviating symptoms of psychotic disorders. GPR52, a G-protein-coupled receptor, interacts with dopamine receptors and can influence dopamine signaling, making these agonists promising for psychiatric disorders treatment. Studies have shown that specific GPR52 agonists have the potential to suppress methamphetamine-induced hyperlocomotion in mice, suggesting their antipsychotic-like properties (Nakahata et al., 2018) (Setoh et al., 2014).

Design and Synthesis for Enhanced Pharmacological Properties

Research has focused on designing and synthesizing novel GPR52 agonists with improved pharmacokinetic profiles, aiming for compounds that exhibit potent activity, improved bioavailability, and good solubility. These efforts include modifying the chemical structure to achieve better pharmacological properties, as seen in the development of various GPR52 agonists (Tokumaru et al., 2017).

Brain-Penetrant GPR52 Agonists for CNS Disorders

The development of brain-penetrant GPR52 agonists is another area of research, with the aim of targeting central nervous system disorders like schizophrenia and substance use disorders. These compounds are designed to effectively cross the blood-brain barrier and modulate brain functions via cAMP-dependent pathways, showing promise in preclinical studies (Wang et al., 2020).

Structural Insights for Drug Discovery

Understanding the structural basis of GPR52 and its ligand interactions has been crucial for drug discovery. High-resolution structures of GPR52 in different states have been elucidated, providing insights into its function and aiding in the identification of endogenous and tool ligands. This structural knowledge is vital for guiding drug discovery efforts targeting GPR52 (Lin et al., 2020).

GPR52 in Huntington's Disease

GPR52 has also been implicated as a potential drug target for Huntington's disease. Research shows that antagonizing GPR52 can reduce levels of mutant huntingtin protein and ameliorate disease-related phenotypes, suggesting its role in the pathology of Huntington's disease (Wang et al., 2020).

Potential in Treating Schizophrenia

GPR52 agonists have demonstrated potential in treating unmet medical needs in schizophrenia, showing efficacy in animal models assessing the three main symptom domains of the disorder. These findings suggest that GPR52 agonists might be a novel therapeutic strategy for schizophrenia and possibly other neurological disorders (Grottick et al., 2018).

properties

Product Name

GPR52-agonist-17

Molecular Formula

C24H22F3N3O3S

Molecular Weight

489.51

IUPAC Name

N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33)

InChI Key

VJMRKWPMFQGIPI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CO)N(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GPR52 agonist-17;  GPR52-agonist 17;  GPR52-agonist-17

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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